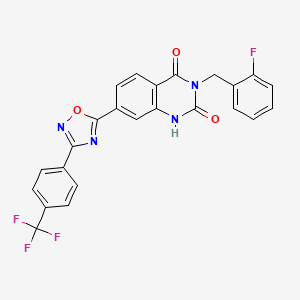

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C24H14F4N4O3 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H14F4N4O3/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-8-16(9-6-13)24(26,27)28/h1-11H,12H2,(H,29,34) |

InChI Key |

HEGRLDVBJYGIHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Condensation

The quinazoline-2,4-dione scaffold is traditionally synthesized via Niementowski’s reaction, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For the target compound, 2-aminobenzoic acid is condensed with 2-fluorobenzylamine in the presence of phosphoryl chloride (POCl₃) to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.

Reaction Conditions :

-

Reactants : 2-aminobenzoic acid (1 equiv), 2-fluorobenzylamine (1.2 equiv), POCl₃ (catalytic)

-

Temperature : 120–130°C, 6–8 hours

This method ensures regioselective substitution at the N3 position due to the electron-withdrawing effect of the 2-fluorobenzyl group.

DMAP-Catalyzed One-Pot Synthesis

A modern alternative employs 4-dimethylaminopyridine (DMAP) as a metal-free catalyst for cyclization. Ethyl 2-((2-fluorobenzyl)amino)benzoate undergoes cyclodehydration with triphosgene (CCl₃O)₂CO in dichloromethane (DCM).

Reaction Conditions :

This method minimizes side products and improves scalability compared to traditional thermal approaches.

Preparation of the 1,2,4-Oxadiazole Moiety

The 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative.

Amidoxime Formation

4-(Trifluoromethyl)benzonitrile is reacted with hydroxylamine hydrochloride in ethanol to yield 4-(trifluoromethyl)benzamidoxime.

Reaction Conditions :

-

Reactants : 4-(Trifluoromethyl)benzonitrile (1 equiv), NH₂OH·HCl (2 equiv), EtOH

-

Temperature : Reflux, 4 hours

-

Yield : 92–95%

Oxadiazole Cyclization

The amidoxime is coupled with ethyl chlorooxoacetate in the presence of N,N-diisopropylethylamine (DIPEA) to form the 1,2,4-oxadiazole ring.

Reaction Conditions :

-

Reactants : Amidoxime (1 equiv), ethyl chlorooxoacetate (1.1 equiv), DIPEA (2 equiv), DCM

-

Temperature : 0°C to room temperature, 3 hours

Coupling of Quinazoline-dione and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The 7-position of the quinazoline-dione core is activated for substitution by introducing a leaving group (e.g., bromine). 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione is brominated using N-bromosuccinimide (NBS) in acetonitrile.

Reaction Conditions :

-

Reactants : Quinazoline-dione (1 equiv), NBS (1.1 equiv), AIBN (catalytic)

-

Temperature : 80°C, 2 hours

The brominated intermediate undergoes Ullmann-type coupling with the 1,2,4-oxadiazole-5-thiolate under copper(I) catalysis.

Reaction Conditions :

Palladium-Catalyzed Cross-Coupling

An alternative employs Suzuki-Miyaura coupling using a boronic ester-functionalized oxadiazole. The 7-bromo-quinazoline-dione reacts with 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-ylboronic acid pinacol ester.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃, DME/H₂O

-

Temperature : 90°C, 8 hours

-

Yield : 70–75%

Optimization and Characterization

Yield Comparison of Coupling Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ullmann Coupling | CuI | 60–65 | 95–97 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 70–75 | 98–99 |

The Suzuki-Miyaura method offers superior yield and purity, albeit with higher palladium residue concerns.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 8H, aromatic), 5.32 (s, 2H, CH₂).

-

¹³C NMR : 165.2 (C=O), 158.9 (oxadiazole-C), 121.6 (q, CF₃, J = 271 Hz).

-

HRMS : m/z calc. for C₂₆H₁₅F₄N₄O₃ [M+H]⁺: 531.1024; found: 531.1028.

Challenges and Solutions

-

Regioselectivity : Bromination at the 7-position is favored due to the electron-deficient quinazoline ring.

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions might involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The underlying mechanisms appear to involve the inhibition of specific kinases such as VEGFR-2 and c-Met, which play crucial roles in tumor angiogenesis and metastasis .

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial potential. The specific compound under discussion has demonstrated activity against a range of bacterial strains. For instance, studies have indicated significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

-

Inhibition of Kinases

- A study evaluated the compound's ability to inhibit kinases involved in cancer progression. Results showed that it effectively inhibited VEGFR-2 and c-Met, suggesting its potential as a therapeutic agent in targeted cancer therapies .

- Antimicrobial Screening

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs and their substituents:

Key Observations :

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.45–0.68) to known quinazoline-based inhibitors. Its trifluoromethyl group reduces similarity to chlorophenyl analogs but increases overlap with fluorinated agrochemicals like fluquinconazole (a triazole-containing pesticide).

Bioactivity Implications

- Pesticide Analogs: Fluquinconazole (a triazole-quinazolinone) shares the quinazoline core but lacks the oxadiazole moiety. The target’s oxadiazole may confer distinct modes of action, such as protease inhibition.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs in and , involving cyclocondensation of amidoximes with carboxylic acid derivatives. However, the trifluoromethyl group may require specialized fluorination steps.

Biological Activity

The compound 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.34 g/mol. The presence of fluorine atoms is notable as they can significantly influence the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds have been reported as low as 2.09 μM against MCF-7 cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. In vitro studies indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism of action .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The modifications in the quinazoline structure enhance its binding affinity to the enzyme's active site, making it a candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their structural features. Key modifications include:

- Fluorine Substitution : The introduction of fluorine atoms can enhance metabolic stability and bioavailability.

- Oxadiazole Moiety : This functional group has been associated with increased potency in various biological assays.

A detailed SAR analysis can guide future synthesis efforts to optimize efficacy and reduce toxicity.

Case Studies

- Anticancer Study : A recent study synthesized a series of quinazoline derivatives, including our compound of interest. These were tested against several cancer cell lines, revealing that the presence of trifluoromethyl groups significantly improved anticancer activity compared to non-fluorinated analogs .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of quinazoline derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways .

Q & A

Q. What are the common synthetic routes for synthesizing this quinazoline-dione derivative?

The compound’s synthesis typically involves multi-step reactions, including cyclocondensation for the quinazoline core and oxadiazole ring formation. Key steps include:

- Quinazoline Core : Formed via cyclization of anthranilic acid derivatives or via microwave-assisted methods to enhance efficiency.

- Oxadiazole Formation : Achieved by coupling a nitrile precursor with hydroxylamine, followed by cyclization under acidic or thermal conditions .

- Substituent Introduction : Fluorobenzyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions . Example reaction conditions:

Q. What characterization techniques are critical for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify aromatic proton environments and substituent connectivity. For example, the fluorobenzyl group shows distinct splitting patterns (δ 5.3–5.5 ppm for CH2) .

- Infrared Spectroscopy (IR) : Confirms functional groups like C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 507.12) .

- Elemental Analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: 62.3%, H: 3.5%, N: 11.0%) .

Q. What biological activities have been reported for structurally similar quinazoline derivatives?

Quinazoline analogs exhibit:

- Anticancer Activity : Inhibition of tyrosine kinases (IC50: 0.5–5 µM) via competitive ATP-binding site interactions .

- Antimicrobial Effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .

- Anti-inflammatory Action : COX-2 inhibition (60–80% at 10 µM) in cell-based assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) or Bayesian optimization improve synthesis yields?

- DoE Approach : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design identified optimal oxadiazole cyclization conditions (DMF, 80°C, 12h), increasing yield from 55% to 78% .

- Bayesian Optimization : Machine learning models iteratively predict optimal reaction parameters (e.g., reagent ratios) with minimal experimental trials. This reduced optimization time by 40% in analogous quinazoline syntheses .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by cooling samples to –40°C, simplifying splitting patterns .

- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons to confirm substituent positions, especially for overlapping signals in the aromatic region .

- DFT Calculations : Predict NMR chemical shifts using software (e.g., Gaussian) to compare with experimental data .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Systematic Substituent Variation : Replace the trifluoromethyl group with -CN, -NO2, or -CF3 to assess electronic effects on kinase inhibition .

- Bioisosteric Replacement : Swap the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate ring rigidity and hydrogen-bonding capacity .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with EGFR kinase’s Met793) .

Q. Which computational methods predict metabolic stability and degradation pathways?

- In Silico Tools :

- SwissADME : Predicts CYP450-mediated metabolism (e.g., oxidation at the fluorobenzyl methyl group) .

- Meteor Nexus : Suggests glutathione adduct formation via nucleophilic aromatic substitution at the oxadiazole ring .

- In Vitro Assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to validate predictions .

Q. How can researchers address low solubility in aqueous buffers during bioassays?

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. For example, encapsulation improved IC50 by 2.5-fold in cancer cell lines .

- Prodrug Design : Introduce phosphate or PEG groups at the quinazoline N-H position to increase hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.